molecular formula C21H16O4 B1676823 4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one

4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one

Cat. No.: B1676823
M. Wt: 332.3 g/mol
InChI Key: TZRUAYHMQMKKLT-CMDGGOBGSA-N
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Description

MRS1066 is a synthetic organic compound with the molecular formula C21H16O4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS1066 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

    Formation of the Core Structure: The core structure is typically synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.

    Functional Group Introduction: Specific functional groups are introduced through reactions such as alkylation, acylation, and esterification.

Industrial Production Methods

Industrial production of MRS1066 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

MRS1066 undergoes various chemical reactions, including:

    Oxidation: MRS1066 can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert MRS1066 into its reduced forms, such as alcohols or amines.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reagents like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

MRS1066 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of MRS1066 involves its interaction with specific molecular targets and pathways. It can modulate cellular signaling pathways by binding to receptors or enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

MRS1066 can be compared with other similar compounds, such as:

    MRS2179: Another bioactive compound with similar structural features but different functional groups.

    MRS2500: Known for its potent activity in biological systems, with a different mechanism of action.

    MRS2365: Shares some structural similarities but has distinct chemical properties and applications.

The uniqueness of MRS1066 lies in its specific functional groups and the resulting bioactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

4-ethoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one

InChI

InChI=1S/C21H16O4/c1-2-23-21-16-10-11-24-18(16)13-19-20(21)17(22)12-15(25-19)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b9-8+

InChI Key

TZRUAYHMQMKKLT-CMDGGOBGSA-N

SMILES

CCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4

Isomeric SMILES

CCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS1066;  MRS 1066;  MRS-1066.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one
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Reactant of Route 6
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4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one

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